N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine
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Description
This would typically include the compound’s IUPAC name, common name, and any relevant identifiers such as CAS number or PubChem ID.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity with other substances and any potential products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This involves considering potential areas for further research, such as new synthesis methods, potential applications, or further exploration of its properties.
properties
IUPAC Name |
1-N,3-N-bis(5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)-2,4,6-trinitrobenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5N13O18/c32-23(33)4-1-5(24(34)35)11(20-13-7(26(38)39)3-9(28(42)43)15-18(13)31(47)49-22-15)16(29(44)45)10(4)19-12-6(25(36)37)2-8(27(40)41)14-17(12)30(46)48-21-14/h1-3,19-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPJXFXFMRUNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C5=NO[N+](=C45)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5N13O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(5,7-dinitro-4-benzofurazanyl)-2,4,6-trinitro-1,3-benzenediamine |
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